![molecular formula C8H14O B1314024 Bicyclo[3.2.1]octan-3-ol CAS No. 29804-62-4](/img/structure/B1314024.png)

Bicyclo[3.2.1]octan-3-ol

Overview

Description

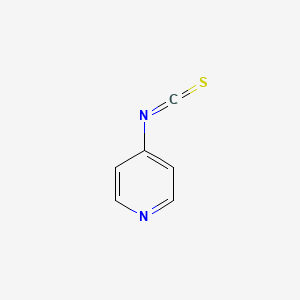

Bicyclo[3.2.1]octan-3-ol is a bicyclic organic compound featuring a unique structure that consists of a fused ring system. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products, particularly sesquiterpenes and diterpenes . The bicyclo[3.2.1]octane framework is a common structural motif in many natural compounds, making it a subject of interest in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octan-3-ol can be achieved through several methods. One notable approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This method provides a highly functionalized bicyclo[3.2.1]octane system with excellent stereocontrol.

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available monoterpenes such as carvone. The transformation sequence includes an intramolecular Diels-Alder reaction and cyclopropane ring opening, which are key steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the bicyclic framework.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound to its corresponding alcohol or alkane.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other strong bases.

Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[3.2.1]octane system, such as ketones, alcohols, and carboxylic acids .

Scientific Research Applications

Bicyclo[3.2.1]octan-3-ol has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of complex natural products and pharmaceuticals . Additionally, it is used in the development of new synthetic methodologies and as a scaffold for drug discovery .

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

- 2-Azabicyclo[3.2.1]octane

- Tricyclo[3.2.1.02.7]octane

- Bicyclo[3.3.0]octane

Properties

IUPAC Name |

bicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-4-6-1-2-7(3-6)5-8/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREZEXWGSYQUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the polarity of a solvent influence the interactions of Bicyclo[3.2.1]octan-3-ol?

A: Research using 13C NMR relaxation time measurements [] suggests that the nature of interactions between this compound and a solvent is dependent on the solvent's polarity. In a non-polar solvent like cyclohexane, the compound primarily exhibits solute-solute interactions. Conversely, in a polar solvent like acetone, solute-solvent interactions dominate. Interestingly, in chloroform, a solvent with intermediate polarity, both solute-solute and solute-solvent interactions occur simultaneously. This highlights the role of solvent polarity in influencing the behavior of this compound in solution.

Q2: What insights into the structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol can be gained from crystallographic studies?

A: X-ray crystallography studies [] successfully determined the crystal structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-ol. The study revealed that the compound crystallizes in the monoclinic crystal system with the space group P21/c. Key structural parameters were determined, including unit cell dimensions (a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)°) and a unit cell volume of 994.1(4) Å3. This structural information is valuable for understanding the solid-state properties of this specific derivative of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)

![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)